molecular formula C20H21N3O3S B12496513 N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B12496513
M. Wt: 383.5 g/mol
InChI Key: UBPJGXJKLOTKKL-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.

    Attachment of the Propanamide Group: The benzothiazole derivative is then reacted with a suitable propanoyl chloride in the presence of a base to form the propanamide linkage.

    Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE: Unique due to the presence of both morpholine and benzothiazole moieties.

    N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)BUTANAMIDE: Similar structure but with a butanamide group instead of propanamide.

    N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PENTANAMIDE: Similar structure but with a pentanamide group.

Uniqueness

N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the benzothiazole moiety provides potential for interaction with various biological targets.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C20H21N3O3S/c24-19(9-10-23-17-3-1-2-4-18(17)27-20(23)25)21-15-5-7-16(8-6-15)22-11-13-26-14-12-22/h1-8H,9-14H2,(H,21,24)

InChI Key

UBPJGXJKLOTKKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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